molecular formula C17H13Cl2N3O2 B2483880 2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-24-9

2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2483880
CAS No.: 882358-24-9
M. Wt: 362.21
InChI Key: IIQKQMLUHFAVEP-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H13Cl2N3O2 and its molecular weight is 362.21. The purity is usually 95%.
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Biological Activity

The compound 2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , also known as CAS Number: 297162-30-2 , belongs to a class of pyrano[3,2-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyrano ring fused to a pyridine moiety, with significant substituents that enhance its biological activity. The molecular formula is C18H16Cl2N2O2C_{18}H_{16}Cl_2N_2O_2 with a molecular weight of approximately 362.2 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The dichlorophenyl substituent is particularly noted for enhancing the compound's effectiveness against various pathogens. For instance:

  • The introduction of dichloro groups has been shown to increase lipophilicity, facilitating better penetration into bacterial cells and enhancing antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity Against Selected Bacteria

CompoundMIC (µg/mL)Activity Type
2-amino-4-(3,4-dichlorophenyl)...2Against S. aureus
2-amino-4-(3,4-dichlorophenyl)...16Against E. faecium
Daptomycin1Control
Vancomycin2Control

Anti-inflammatory Activity

The compound has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • In vitro studies suggest that derivatives similar to this compound can inhibit COX-1 and COX-2 activities effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibitory Potency Against COX Enzymes

CompoundIC50 (µmol)Target Enzyme
2-amino-4-(3,4-dichlorophenyl)...0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Activity

Preliminary studies have indicated that this compound exhibits anticancer properties:

  • It has been shown to reduce cell viability in various cancer cell lines, including colorectal cancer (Caco-2) cells. The observed reduction in viability was statistically significant compared to untreated controls .

Table 3: Anticancer Activity Against Caco-2 Cells

CompoundViability Reduction (%)p-value
2-amino-4-(3,4-dichlorophenyl)...39.8<0.001
Control100-

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of chlorinated pyrano derivatives highlighted that the dichloro substituents significantly enhanced antibacterial activity against multidrug-resistant strains .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, compounds similar to this one showed notable anti-inflammatory effects, suggesting its potential therapeutic application in treating inflammatory diseases .

Properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-8-5-13-15(17(23)22(8)2)14(10(7-20)16(21)24-13)9-3-4-11(18)12(19)6-9/h3-6,14H,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKQMLUHFAVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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